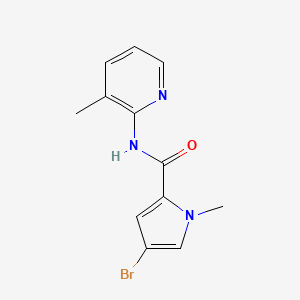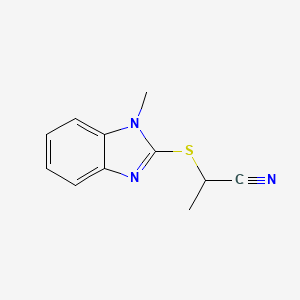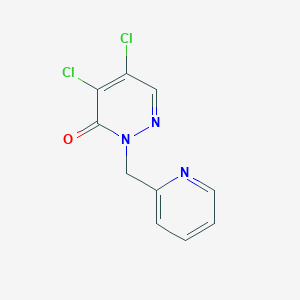
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers exploring new treatment options for various diseases.
作用機序
The mechanism of action of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in the antioxidant response. Activation of the Nrf2 pathway by 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide leads to the upregulation of antioxidant enzymes, which can protect cells from oxidative damage. 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been shown to have multiple biochemical and physiological effects. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been shown to have neuroprotective effects and can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. It can be used to study the mechanisms of cancer cell death and inflammation. However, one of the limitations of using 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide is its complex synthesis process, which can be time-consuming and costly.
将来の方向性
There are several future directions for research on 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to investigate the molecular mechanisms underlying its neuroprotective effects. Additionally, further studies are needed to optimize the synthesis process of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide to make it more cost-effective and accessible for researchers.
合成法
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide can be synthesized using a multi-step synthetic process. The first step involves the synthesis of 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, which is then converted to 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide by reacting it with isopropenylamine. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been shown to have neuroprotective effects and can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-5-17-15(19)13(9-16)8-12-6-10(2)14(18)11(3)7-12/h4,6-8,18H,1,5H2,2-3H3,(H,17,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMDMISURRSRV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)

![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)